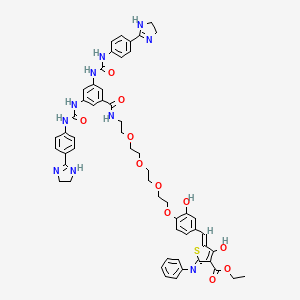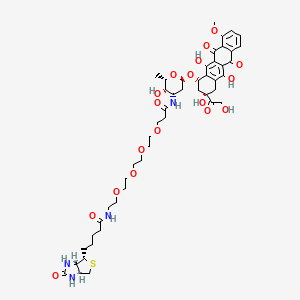
Deschloroclozapine (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloroclozapine (dihydrochloride) is a potent and selective chemogenetic actuator known for its high affinity and selectivity for muscarinic-based designer receptors exclusively activated by designer drugs (DREADDs). It is highly brain-penetrable and exhibits minimal off-target actions, making it a valuable tool in neuroscience research .
Preparation Methods
The synthesis of Deschloroclozapine (dihydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the dibenzodiazepine core.
Step 2: Introduction of the piperazine ring.
Step 3: Chlorination to form Deschloroclozapine.
Step 4: Conversion to the dihydrochloride salt.
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Deschloroclozapine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deschloroclozapine (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in chemogenetic studies to manipulate neuronal activity and behavior in animal models.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new drugs and chemical compounds
Mechanism of Action
Deschloroclozapine (dihydrochloride) exerts its effects by selectively binding to and activating muscarinic-based DREADDs. This activation modulates neuronal activity by either enhancing or inhibiting specific signaling pathways. The compound’s high affinity and selectivity for DREADDs ensure minimal off-target effects, making it a reliable tool for studying neuronal functions .
Comparison with Similar Compounds
Deschloroclozapine (dihydrochloride) is often compared with other DREADD agonists such as clozapine-N-oxide and DREADD agonist 21. Compared to these compounds, Deschloroclozapine (dihydrochloride) exhibits:
Higher affinity and selectivity: Ensures more precise targeting of DREADDs.
Greater brain penetration: Allows for more effective modulation of neuronal activity.
Reduced off-target effects: Minimizes potential side effects and enhances reliability in research applications.
Similar compounds include clozapine-N-oxide, DREADD agonist 21, and other muscarinic receptor agonists .
Properties
Molecular Formula |
C18H22Cl2N4 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C18H20N4.2ClH/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18;;/h2-9,19H,10-13H2,1H3;2*1H |
InChI Key |
ZMDCCOPUWCVMFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10862036.png)
![methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)


![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)
![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)


![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)


![N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea](/img/structure/B10862097.png)
